

Early investigations of large-ring cycloalkynes

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An In-depth Technical Guide to the Early Investigations of Large-Ring Cycloalkynes

Introduction

In the realm of organic chemistry, cycloalkynes represent a fascinating class of molecules characterized by a carbon-carbon triple bond within a carbocyclic ring.^[1] The linear geometry required by the C-C \equiv C-C unit imposes significant geometric constraints, leading to considerable ring strain, particularly in smaller rings.^[1] Early investigations into this field were driven by a desire to understand the limits of molecular stability and the impact of ring strain on reactivity. This technical guide focuses on the seminal studies of "large-ring" cycloalkynes, defined in this context as the smallest members of the class that could be isolated and characterized using the techniques available in the mid-20th century: cyclooctyne, cyclononyne, and cyclodecyne.

Due to the inherent angle strain that results from deforming the ideal 180° bond angle of an alkyne to fit within a ring, cycloalkynes smaller than cyclodecyne are highly strained and reactive.^{[1][2]} Cyclooctyne (C₈H₁₂) is the smallest cycloalkyne that can be isolated and stored as a stable, albeit highly reactive, compound.^[1] Cycloalkynes with fewer than eight carbons, such as cycloheptyne and cyclohexyne, are typically only observed as transient intermediates.^[1] The early synthetic achievements that allowed for the isolation of cyclooctyne, cyclononyne, and cyclodecyne were pivotal, paving the way for a deeper understanding of strained systems and their unique chemical behavior.

Core Synthetic Methodologies

Early researchers developed several key strategies to synthesize these strained cyclic molecules. The primary challenge was the creation of the highly energetic triple bond within the confines of a pre-existing ring structure.

Dehydrohalogenation of Vicinal Dihalocycloalkanes

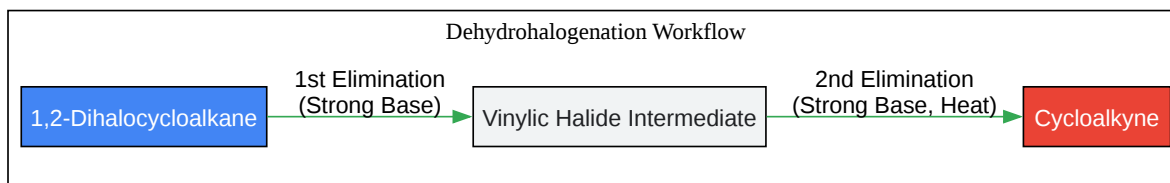
One of the most common early methods for synthesizing cycloalkynes was the double dehydrohalogenation of a 1,2-dihalocycloalkane using a strong base.^[3] This E2 elimination reaction is typically carried out at high temperatures. The process involves the stepwise removal of two molecules of hydrogen halide to form the two pi bonds of the alkyne.^[4]^[5]

Experimental Protocol: Synthesis of Cyclodecyne^[3]

This protocol is based on the early synthesis of cyclodecyne from 1,2-dibromocyclodecane.

- Reactants: 1,2-dibromocyclodecane, potassium hydroxide (KOH) or sodium amide (NaNH₂), and a high-boiling point solvent (e.g., mineral oil or xylene).
- Procedure:
 - The 1,2-dibromocyclodecane is dissolved in the high-boiling solvent in a reaction flask equipped with a reflux condenser and a dropping funnel.
 - A strong base, such as powdered potassium hydroxide or sodium amide, is added to the solution. Typically, at least two equivalents of the base are required for the double elimination.^[5]
 - The mixture is heated to a high temperature to initiate the dehydrohalogenation reactions. The reaction proceeds in two steps: the first elimination forms a vinylic halide, and the second, more strenuous elimination forms the cycloalkyne.^[4]
 - The reaction is monitored for the cessation of hydrogen halide evolution.
 - Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves distillation under reduced pressure to separate the cycloalkyne from the high-boiling solvent and inorganic salts.

- Purification: The distilled product is typically washed with water to remove any remaining salts and then redistilled to achieve higher purity.



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Synthesis via Double Dehydrohalogenation.

Oxidation of 1,2-Cycloalkanedione Dihydrazones

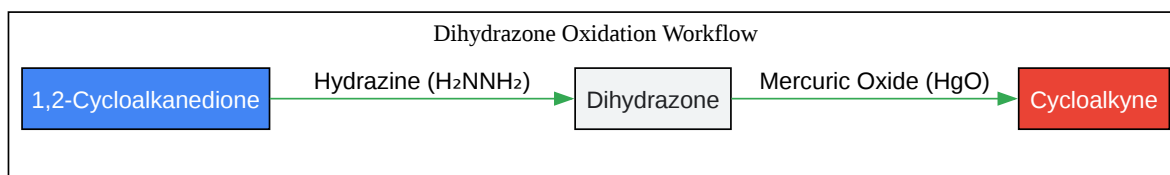
Another successful early method, particularly for the synthesis of cyclononyne, involved the oxidation of the dihydrazone derivative of a 1,2-cycloalkanedione.[6] This approach, pioneered by researchers like A. T. Blomquist, provided an alternative route that avoided the harsh conditions of high-temperature eliminations.[7]

Experimental Protocol: Synthesis of Cyclononyne[6]

- Reactants: 1,2-cyclononanedione, hydrazine (H_2NNH_2), mercuric oxide (HgO), and sodium sulfate (Na_2SO_4).
- Procedure:
 - Dihydrazone Formation: 1,2-cyclononanedione is reacted with hydrazine to form the corresponding 1,2-cyclononanedione dihydrazone. This reaction is a standard condensation of a carbonyl compound with a hydrazine derivative.
 - Oxidation: The isolated dihydrazone is then subjected to oxidation. It is mixed with yellow mercuric oxide and anhydrous sodium sulfate in a suitable solvent.
 - The mixture is heated, which initiates the oxidation of the dihydrazone. The reaction results in the formation of the cycloalkyne, nitrogen gas, mercury, and water. The sodium

sulfate acts as a dehydrating agent.

- The evolution of nitrogen gas serves as an indicator of reaction progress.
- Isolation: After the reaction is complete, the solid mercury and mercury salts are filtered off. The cyclononyne product is then carefully isolated from the filtrate, typically by distillation.

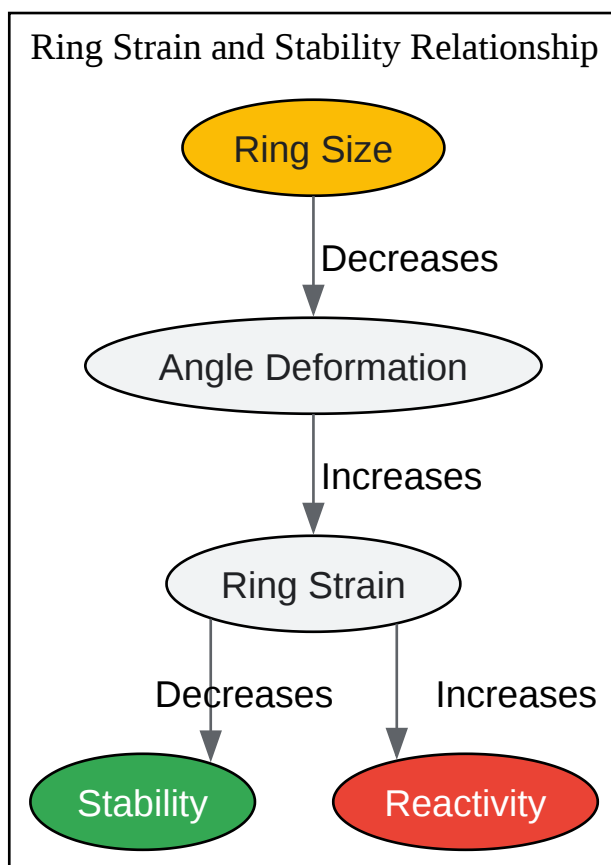


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Synthesis from a 1,2-Dione Precursor.

Quantitative Data and Physical Properties

The isolation of these cycloalkynes allowed for the characterization of their physical properties and an understanding of their relative stabilities. The concept of angle strain is central to explaining the observed trends. Angle strain arises from the deviation of the R-C≡C bond angle from the ideal 180°. [1] As the ring size decreases, the required deformation increases, leading to higher strain energy and greater reactivity. [2][8]



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Relationship between Ring Size and Stability.

The quantitative data gathered from early investigations clearly illustrate this relationship.

Cycloalkyne	Formula	Molar Mass (g·mol ⁻¹)	Boiling Point (°C)	Density (g/cm ³)	Strain Energy (kcal/mol)
Cyclooctyne	C ₈ H ₁₂	108.18	-	-	~10.0[1][2]
Cyclononyne	C ₉ H ₁₄	122.21	68 (at 15 Torr)[6]	0.8972[6]	~2.9[1]
Cyclodecyne	C ₁₀ H ₁₆	136.24	205[3]	0.898[3]	Low[2]

Data for Cyclooctyne's boiling point and density were not as readily available in the earliest reports due to its higher reactivity and difficulty of handling.

Conclusion

The early investigations into large-ring cycloalkynes by pioneers such as Blomquist, Prelog, and Ruzicka were fundamental in establishing the principles of ring strain in unsaturated cyclic systems.[3][7][9] Their successful synthesis and isolation of cyclooctyne, cyclononyne, and cyclodecyne provided the first tangible evidence of how the stability of a cycloalkyne is directly correlated with its ring size. The experimental protocols they developed, primarily centered on dehydrohalogenation and the oxidation of dihydrazones, became foundational techniques in the study of strained molecules. These seminal works not only unveiled a new class of reactive compounds but also laid the critical groundwork for future advancements in physical organic chemistry, synthetic methodology, and, more recently, the field of bioorthogonal chemistry where strained cycloalkynes play a vital role.

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